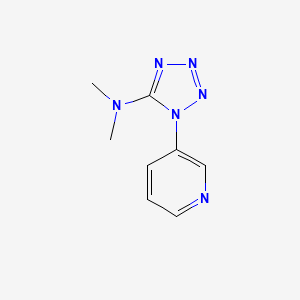

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of 3-aminopyridine with dimethylamine and a suitable tetrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyridine-tetrazole compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine exhibits potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may possess various biological activities.

Case Studies :

- Antimicrobial Activity : Research has indicated that derivatives of tetraazolamines can exhibit antimicrobial properties. A study demonstrated that modifications in the substituents on the tetraazole ring could enhance activity against specific bacterial strains.

- Anticancer Properties : Some studies have explored the cytotoxic effects of similar compounds against cancer cell lines. The incorporation of the pyridine ring may influence the compound's ability to interact with cellular targets involved in cancer progression.

Agricultural Chemistry

The compound's nitrogen-rich structure makes it a candidate for use in agrochemicals, particularly as a potential herbicide or fungicide.

Case Studies :

- Herbicidal Activity : A series of experiments tested various tetraazole derivatives for their herbicidal efficacy against common weeds. Results indicated promising activity, particularly when combined with other active ingredients.

- Fungicidal Properties : Investigations into the fungicidal properties of related compounds have shown effectiveness against fungal pathogens affecting crops. The mechanism of action is believed to involve disruption of fungal cell wall synthesis.

Materials Science

This compound has been studied for its potential applications in creating novel materials.

Case Studies :

- Polymer Chemistry : Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers.

- Nanotechnology : The compound's ability to form stable complexes with metal ions has led to investigations into its use in nanomaterial synthesis, particularly for catalytic applications.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyridine-tetrazole derivatives and N,N-dimethylamine-containing heterocycles. Examples include:

- N,N-dimethyl-1-(6-nitro-3-pyridinyl)-4-piperidinamine

- N,N-dimethyl-1-[5-(3-pyridinyl)-2-thienyl]methanamine

Uniqueness

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Activité Biologique

N,N-Dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetraazole derivatives, characterized by a five-membered ring containing four nitrogen atoms. Its chemical formula is C8H10N6, and it has a molecular weight of 206.21 g/mol. The presence of the pyridine moiety contributes to its biological activity by enhancing interactions with biological targets.

Research indicates that tetraazole derivatives can act on various biological pathways. Specifically, this compound has been studied for its role as an inhibitor of certain protein kinases and its potential as a modulator of GABA receptors.

Protein Kinase Inhibition

Studies have shown that compounds with similar structures exhibit inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase. This inhibition is crucial in cancer therapy as c-Met is often overexpressed in various malignancies. For instance, a related compound demonstrated potent c-Met inhibition with an IC50 value in the low micromolar range .

GABA Receptor Modulation

Additionally, there is evidence suggesting that tetraazole derivatives may act as allosteric modulators of GABA_A receptors. This interaction could lead to enhanced inhibitory neurotransmission, making these compounds potential candidates for treating neurological disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Study 1: Cancer Treatment

In a preclinical study involving various cancer cell lines, this compound exhibited significant cytotoxic effects. The compound was tested against non-small cell lung cancer (NSCLC) models and showed promising results in reducing tumor growth when used in combination with other chemotherapeutic agents.

Case Study 2: Neurological Disorders

Another investigation assessed the compound's effects on GABA_A receptor activity in vitro. The results indicated that it could enhance GABAergic transmission, providing a potential therapeutic avenue for conditions like epilepsy and anxiety disorders.

Propriétés

IUPAC Name |

N,N-dimethyl-1-pyridin-3-yltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-13(2)8-10-11-12-14(8)7-4-3-5-9-6-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQRJVRHFHYKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.